N-Methylazetidine-3-sulfonamide;hydrochloride

Physicochemical Profiling Salt Form Selection Biological Assay Compatibility

N-Methylazetidine-3-sulfonamide hydrochloride (CAS 2411285-88-4) is a four‑membered azetidine heterocycle bearing a sulfonamide group at the 3‑position and a methyl substituent on the azetidine nitrogen, isolated as the hydrochloride salt. With a molecular formula of C₄H₁₁ClN₂O₂S and a molecular weight of 186.66 g mol⁻¹, the compound belongs to the class of small‑molecule sulfonamide building blocks that are employed in medicinal chemistry for the construction of enzyme inhibitors and receptor ligands.

Molecular Formula C4H11ClN2O2S
Molecular Weight 186.65
CAS No. 2411285-88-4
Cat. No. B2595248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylazetidine-3-sulfonamide;hydrochloride
CAS2411285-88-4
Molecular FormulaC4H11ClN2O2S
Molecular Weight186.65
Structural Identifiers
SMILESCNS(=O)(=O)C1CNC1.Cl
InChIInChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H
InChIKeyXXZYVWUBYWEWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methylazetidine-3-sulfonamide Hydrochloride (CAS 2411285-88-4) – Key Chemical Identity for Pharmaceutical Research Procurement


N-Methylazetidine-3-sulfonamide hydrochloride (CAS 2411285-88-4) is a four‑membered azetidine heterocycle bearing a sulfonamide group at the 3‑position and a methyl substituent on the azetidine nitrogen, isolated as the hydrochloride salt . With a molecular formula of C₄H₁₁ClN₂O₂S and a molecular weight of 186.66 g mol⁻¹, the compound belongs to the class of small‑molecule sulfonamide building blocks that are employed in medicinal chemistry for the construction of enzyme inhibitors and receptor ligands . The hydrochloride salt form is deliberately chosen to enhance aqueous solubility and solid‑state stability relative to the corresponding free base .

Why N-Methylazetidine-3-sulfonamide Hydrochloride Cannot Be Replaced by Generic Azetidine Sulfonamide Analogs


Close structural analogs such as azetidine‑3‑sulfonamide hydrochloride (CAS 1909318‑76‑8) or the free‑base N‑methylazetidine‑3‑sulfonamide (CAS 1542590‑69‑1) may appear interchangeable at first glance, yet their physicochemical and performance profiles diverge in ways that directly impact experimental reproducibility and downstream synthetic utility . The presence of the N‑methyl group alters hydrogen‑bonding capacity and lipophilicity, while the hydrochloride counter‑ion governs aqueous solubility and long‑term bench stability; swapping the salt form or omitting the methyl substituent therefore changes dissolution kinetics, reaction kinetics in subsequent coupling steps, and even the effective concentration of the active species in biological assays .

Quantitative Differentiation Evidence for N-Methylazetidine-3-sulfonamide Hydrochloride vs. Its Closest Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base

N-Methylazetidine-3-sulfonamide hydrochloride (MW 186.66) is reported to exhibit high aqueous solubility (>10 mg mL⁻¹ in water) owing to the hydrochloride counter‑ion, whereas the corresponding free base (CAS 1542590‑69‑1, MW 150.20) shows substantially lower water solubility (<1 mg mL⁻¹) . The salt form's enhanced polarity (Topological Polar Surface Area unchanged at 58.1 Ų, but the ionised species increases overall hydrophilicity) facilitates direct use in biochemical buffers and cell‑based assays without co‑solvent addition .

Physicochemical Profiling Salt Form Selection Biological Assay Compatibility

Impact of N-Methyl Substitution on Calculated Lipophilicity and Hydrogen‑Bond Donor Count

The N‑methyl group in the target compound reduces the hydrogen‑bond donor count from 2 (azetidine‑3‑sulfonamide, CAS 1542590‑74‑8) to 1, while simultaneously increasing the calculated LogP (cLogP) by approximately 0.5 log units . Specifically, azetidine‑3‑sulfonamide (MW 136.17) has a predicted LogP of −1.2, whereas N‑methylazetidine‑3‑sulfonamide hydrochloride (corrected for the free base) is predicted to have a LogP of −0.7 .

Medicinal Chemistry Design LogP Optimisation Permeability Prediction

Purity Specification and Its Direct Impact on Reaction Reproducibility

Commercially available N‑methylazetidine‑3‑sulfonamide hydrochloride is supplied with a minimum purity of 95% (HPLC) by major vendors such as CymitQuimica . In contrast, the closely related azetidine‑3‑sulfonamide hydrochloride (CAS 1909318‑76‑8) is frequently listed at 95% as well, but some budget suppliers offer only 90% purity, introducing variability in subsequent amide‑coupling or sulfonamide‑alkylation reactions .

Synthetic Chemistry Quality Control Batch Consistency

Stability Under Ambient Storage Conditions – Hydrochloride Salt vs. Free Base

The hydrochloride salt of N‑methylazetidine‑3‑sulfonamide is stable for at least 24 months when stored at room temperature in a tightly closed container, whereas the free base (CAS 1542590‑69‑1) is recommended for storage at −20 °C to prevent discolouration and decomposition . Accelerated stability studies indicate that the salt form retains ≥98% purity after 6 months at 40 °C/75% RH, while the free base degrades to ~92% under identical conditions .

Compound Management Long‑Term Storage Salt Stability

Optimal Application Scenarios for N-Methylazetidine-3-sulfonamide Hydrochloride Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Requiring Aqueous Buffer Compatibility

The ≥10‑fold solubility advantage of the hydrochloride salt over the free base enables direct dissolution in phosphate‑buffered saline (PBS) at concentrations up to 10 mM, facilitating fragment screening by surface plasmon resonance (SPR) or ligand‑observed NMR without DMSO interference. This scenario leverages the quantitative solubility data established in Section 3, Evidence Item 1.

Cell‑Permeable Inhibitor Design Where Hydrogen‑Bond Donor Reduction Is Critical

The N‑methyl substitution removes one hydrogen‑bond donor and increases predicted LogP by ~0.5 units relative to unsubstituted azetidine‑3‑sulfonamide . Medicinal chemistry teams can exploit this property when designing CNS‑penetrant sulfonamide inhibitors, where lowering HBD count to ≤1 is a key parameter for crossing the blood‑brain barrier.

Multi‑Step Parallel Synthesis Requiring High and Consistent Purity

The guaranteed ≥95% purity specification reduces the incidence of side products in subsequent amide couplings or N‑alkylations, leading to fewer purification steps and higher overall yields. This is particularly relevant in library synthesis programmes where batch‑to‑batch consistency directly impacts SAR interpretation.

Long‑Term Compound Management Without Cold‑Chain Infrastructure

The superior ambient stability of the hydrochloride salt (≥98% purity retention after 6 months at 40 °C/75% RH) allows stock solutions to be stored at room temperature, eliminating the need for −20 °C freezers and reducing energy costs in large compound repositories.

Quote Request

Request a Quote for N-Methylazetidine-3-sulfonamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.